molecular formula C20H25N3O3 B609175 ML753286 CAS No. 1699720-89-2

ML753286

货号: B609175
CAS 编号: 1699720-89-2
分子量: 355.438
InChI 键: XDVXQQDQFWVCAU-MZPVMMEZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ML753286 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand for research purposes. The production process ensures high purity and consistency of the compound, adhering to stringent quality control measures .

化学反应分析

Types of Reactions

ML753286 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of this compound .

科学研究应用

Cancer Treatment

  • Enhancing Chemotherapy Efficacy : ML753286 has been shown to improve the effectiveness of various anticancer drugs by preventing their efflux from cancer cells. In preclinical studies, it has been effective in overcoming resistance mechanisms associated with BCRP, thus making it a candidate for combination therapies with existing chemotherapeutics .
  • Case Studies : In vitro studies have demonstrated that this compound can significantly increase the accumulation of drugs like mitoxantrone and doxorubicin in resistant cancer cell lines. This suggests its utility in treating cancers that exhibit BCRP-mediated drug resistance .

Drug Development

  • Pharmacokinetic Studies : this compound is utilized in pharmacokinetic studies to assess the impact of BCRP inhibition on the absorption and distribution of other drugs. Its ability to enhance the bioavailability of certain compounds makes it a valuable tool in drug formulation and development .
  • Case Study Example : In studies involving rodent models, this compound has shown improved pharmacokinetic profiles for co-administered drugs, indicating its potential role in optimizing drug delivery systems .

Biomarker Studies

  • Riboflavin as a Biomarker : Recent research has explored the use of riboflavin levels as a biomarker for BCRP inhibition. In studies where this compound was administered, elevated plasma riboflavin concentrations were observed, supporting its role as a selective BCRP inhibitor and providing insights into potential biomarkers for assessing BCRP activity in clinical settings .

Preclinical Models

  • Animal Studies : this compound has been extensively studied in preclinical animal models to evaluate its effects on drug transport dynamics and to establish its safety profile. These studies are crucial for understanding how BCRP inhibitors can be integrated into therapeutic regimens without significant adverse effects .

Summary Table of Applications

Application AreaDescriptionKey Findings
Cancer TreatmentEnhances efficacy of chemotherapeutics by inhibiting BCRPIncreased drug accumulation in resistant cells
Drug DevelopmentImproves bioavailability and pharmacokinetics of co-administered drugsOptimized delivery systems
Biomarker ResearchExplores riboflavin levels as biomarkers for BCRP activityElevated riboflavin post-ML753286 administration
Preclinical StudiesEvaluates safety and efficacy in animal modelsEstablished safety profiles

生物活性

ML753286 is a selective inhibitor of the Breast Cancer Resistance Protein (BCRP), which plays a critical role in the pharmacokinetics of numerous drugs and endogenous compounds. This compound has garnered attention due to its potential implications in drug interactions and its utility in understanding BCRP-mediated transport processes.

This compound operates primarily as an inhibitor of BCRP, exhibiting an IC50 value of approximately 0.6 μM . Its selectivity for BCRP over other transporters, such as P-glycoprotein (P-gp), makes it a valuable tool in pharmacological research, particularly in evaluating the role of BCRP in drug disposition and resistance mechanisms .

Pharmacokinetic Studies

Recent studies have demonstrated that this compound significantly alters the pharmacokinetics of various substrates. In a study involving cynomolgus monkeys, administration of this compound at a dose of 10 mg/kg resulted in a 1.7-fold increase in plasma riboflavin concentrations, indicating enhanced bioavailability due to BCRP inhibition . This finding underscores the compound's effectiveness in modulating transporter activity.

Table 1: Summary of Pharmacokinetic Findings with this compound

Study Subject Dose (mg/kg) Effect on Riboflavin Concentration Notes
Cynomolgus Monkeys101.7-fold increaseCorrelated with sulfasalazine levels
Mice (Bcrp-/-)VariableSignificant metabolite alterationsOver 130 metabolites affected
Healthy VolunteersControlled MealsLow variabilityEvaluated over 48 hours

Metabolomic Profiling

The metabolomic impact of this compound was assessed using knockout mouse models (Bcrp-/- and P-gp-/-). Approximately 130 metabolites were identified as significantly altered, highlighting the extensive influence of BCRP on systemic metabolism . This profiling aids in understanding how this compound can serve as a probe for evaluating BCRP activity.

Case Studies and Clinical Implications

A notable case study involved the interaction between sulfasalazine and this compound in cynomolgus monkeys. The study utilized a crossover design with a washout period to assess the pharmacokinetic interactions. Blood samples were taken at various intervals post-administration to evaluate plasma concentrations of both drugs, reinforcing the utility of this compound as a research tool in drug-drug interaction studies .

Research Findings on BCRP Activity

Research indicates that riboflavin may serve as an endogenous biomarker for assessing BCRP activity due to its significant elevation in plasma following this compound administration. This finding suggests potential applications for riboflavin monitoring in clinical settings to evaluate transporter activity and predict drug interactions .

属性

IUPAC Name

(2S,5S,8R)-14-methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-10(2)7-16-18-14(13-6-5-12(26-4)8-15(13)22-18)9-17-19(24)21-11(3)20(25)23(16)17/h5-6,8,10-11,16-17,22H,7,9H2,1-4H3,(H,21,24)/t11-,16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVXQQDQFWVCAU-MZPVMMEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C(CC3=C(C2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N2[C@H](CC3=C([C@@H]2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。